REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH2:10](Cl)[CH:11]=[CH2:12].C1(OCC=C)C=CC=CC=1>C(O)(C)C.O>[CH2:12]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH:11]=[CH2:10] |f:1.2|
|
Name
|
|
Quantity
|
753 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The bottle was rinsed three times
|
Type
|
ADDITION
|
Details
|
by adding each time 200ml of isopropanol
|
Type
|
CUSTOM
|
Details
|
with reaction of the sodium hydroxide and phenol occurring immediately
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
was brought up to a temperature of approximately 70° C
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed twice with 3 liters of water
|
Type
|
CUSTOM
|
Details
|
to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products
|
Type
|
ADDITION
|
Details
|
The bottle was then charged with 3 liters of toluene
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
DISTILLATION
|
Details
|
An azeotropic distillation
|
Type
|
WAIT
|
Details
|
was continued for approximately 3 hours during which time
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products
|
Type
|
CUSTOM
|
Details
|
occurred at 200° C
|
Type
|
WAIT
|
Details
|
continued for approximately 5 hours
|
Duration
|
5 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH2:10](Cl)[CH:11]=[CH2:12].C1(OCC=C)C=CC=CC=1>C(O)(C)C.O>[CH2:12]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH:11]=[CH2:10] |f:1.2|
|
Name
|
|
Quantity
|
753 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The bottle was rinsed three times
|
Type
|
ADDITION
|
Details
|
by adding each time 200ml of isopropanol
|
Type
|
CUSTOM
|
Details
|
with reaction of the sodium hydroxide and phenol occurring immediately
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
was brought up to a temperature of approximately 70° C
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed twice with 3 liters of water
|
Type
|
CUSTOM
|
Details
|
to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products
|
Type
|
ADDITION
|
Details
|
The bottle was then charged with 3 liters of toluene
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
DISTILLATION
|
Details
|
An azeotropic distillation
|
Type
|
WAIT
|
Details
|
was continued for approximately 3 hours during which time
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products
|
Type
|
CUSTOM
|
Details
|
occurred at 200° C
|
Type
|
WAIT
|
Details
|
continued for approximately 5 hours
|
Duration
|
5 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |